molecular formula C22H25N7O2 B2454176 3-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 1798487-32-7

3-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No.: B2454176
CAS No.: 1798487-32-7
M. Wt: 419.489
InChI Key: QFWMLZDYZMXLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine” is a complex organic molecule that features multiple functional groups, including a triazole ring, a pyridazine ring, a piperazine ring, and a tetrahydropyran ring

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2/c30-21(22(8-14-31-15-9-22)18-4-2-1-3-5-18)28-12-10-27(11-13-28)19-6-7-20(26-25-19)29-17-23-16-24-29/h1-7,16-17H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWMLZDYZMXLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process may start with the preparation of individual ring systems, followed by their sequential coupling. Key steps might include:

    Formation of the 1H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyridazine ring: This can be synthesized via condensation reactions involving hydrazine derivatives.

    Coupling of the triazole and pyridazine rings: This step may involve nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Formation of the piperazine ring: This can be synthesized through the cyclization of appropriate diamines.

    Attachment of the tetrahydropyran ring: This step may involve etherification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The triazole and pyridazine rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine and tetrahydropyran rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the triazole and pyridazine rings, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring is particularly noteworthy, as triazole derivatives are known for their biological activities.

Medicine

In medicine, the compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring, for example, could bind to metal ions or participate in hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
  • (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-phenylpyran-4-yl)methanone

Uniqueness

The uniqueness of the compound lies in its combination of multiple ring systems and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity due to the presence of the tetrahydropyran ring.

Biological Activity

The compound 3-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N6O2C_{18}H_{20}N_6O_2, with a molecular weight of approximately 356.4 g/mol. The structure features a pyridazine core substituted with a triazole ring and a piperazine moiety linked to a phenyloxane carbonyl group, which may contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, compounds similar to the target molecule have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action often involves the inhibition of cell wall synthesis or disruption of protein synthesis pathways .

CompoundActivityTarget Organisms
This compoundModerateE. coli, S. aureus
Similar Triazole DerivativeStrongK. pneumoniae, Enterococcus faecalis

Anticancer Activity

Studies have suggested that the compound may possess anticancer properties by targeting specific pathways involved in cancer cell proliferation and survival. For instance, triazole derivatives have been shown to inhibit enzymes crucial for DNA replication and repair mechanisms in cancer cells .

In vitro studies have reported that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways.

Case Studies

Several case studies have documented the biological activity of triazole-containing compounds:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of several triazole derivatives against common pathogens. The compound was found to be effective in inhibiting growth at concentrations lower than those required for standard antibiotics .
  • Anticancer Evaluation : In a recent study published in the European Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and assessed their antiproliferative activities against human cancer cell lines. The results indicated that modifications in the side chains significantly influenced the anticancer efficacy .

Q & A

Basic: What are the optimal synthetic routes for 3-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine?

Methodological Answer:
Synthesis typically involves sequential coupling reactions. For example:

  • Step 1: Introduce the piperazine moiety via nucleophilic substitution or Buchwald–Hartwig amination under inert conditions (e.g., N₂ atmosphere) using catalysts like Pd(dba)₂ or CuI .
  • Step 2: Functionalize the pyridazine core with the triazole group via Huisgen cycloaddition (click chemistry) using Cu(I) catalysts in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Step 3: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (ethanol/water) .
    Critical Parameters: Monitor reaction progress with TLC/HPLC, optimize stoichiometry (1:1.2 molar ratio for coupling steps), and control temperature to minimize side products.

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR (400–600 MHz, DMSO-d₆/CDCl₃) to confirm regiochemistry of triazole and piperazine substituents. Key signals: pyridazine C-3 (~160 ppm in ¹³C), triazole protons (δ 8.1–8.3 ppm) .
  • X-ray Crystallography: Employ SHELXL for structure refinement. Resolve ambiguities in piperazine conformation and triazole orientation using high-resolution data (d-spacing < 0.8 Å). Apply TWINABS for twinned crystals if needed .
  • Mass Spectrometry: Confirm molecular weight via HRMS-ESI (expected [M+H]⁺ ~495.2 g/mol) .

Basic: What preliminary biological screening strategies are recommended?

Methodological Answer:

  • Target Prediction: Use computational tools (e.g., SwissTargetPrediction) based on structural analogs like triazolo-pyridazines, which show kinase or GPCR affinity .
  • In Vitro Assays:
    • Kinase Inhibition: Screen against PI3Kα (IC₅₀ determination via ADP-Glo™ assay) .
    • Antimicrobial Activity: Test against Gram-positive bacteria (MIC via broth microdilution) given structural similarity to pyridazine derivatives with reported antibacterial effects .
  • Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cells to assess selectivity (therapeutic index) .

Advanced: How to address low yields in the final coupling step of the synthesis?

Methodological Answer:
Low yields (~30%) in triazole-pyridazine coupling often arise from steric hindrance or catalyst deactivation. Mitigation strategies:

  • Catalyst Optimization: Replace Cu(I) with Ru-based catalysts (e.g., [Cp*RuCl]₄) for strain-promoted cycloadditions, reducing steric limitations .
  • Solvent Screening: Test DMSO/tert-butanol mixtures (1:3) to enhance solubility of bulky intermediates .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 12 hrs) and improve efficiency (yield increase to ~55%) under controlled microwave irradiation (100°C, 150 W) .

Advanced: How to resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:
Contradictions (e.g., PI3Kα inhibition in biochemical assays vs. no cellular activity) may stem from:

  • Compound Stability: Perform LC-MS stability tests in cell media (e.g., DMEM + 10% FBS) to detect degradation products .
  • Membrane Permeability: Measure logP (e.g., shake-flask method; target logP ~2.5) or use PAMPA assays. Modify substituents (e.g., replace phenyloxane with morpholine) to enhance permeability .
  • Off-Target Effects: Employ kinome-wide profiling (Eurofins KinaseProfiler™) to identify unintended targets (e.g., PIM1 kinase) causing false negatives .

Advanced: What computational approaches validate target binding interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model triazole-pyridazine binding to PI3Kα (PDB: 4JPS). Prioritize poses with H-bonds to Val851 and hydrophobic interactions with Trp780 .
  • Molecular Dynamics (MD): Run 100-ns simulations (AMBER22) to assess binding stability. Calculate RMSD (<2.0 Å) and free energy (MM-PBSA < −30 kcal/mol) .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing triazole with imidazole) and correlate activity changes with docking scores to refine pharmacophore models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.